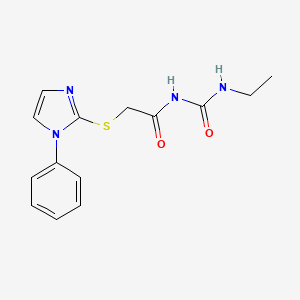
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- is a synthetic organic compound with the molecular formula C14-H16-N4-O2-S This compound is characterized by the presence of a urea moiety linked to an imidazole ring through a thioacetyl group The imidazole ring is further substituted with a phenyl group, making it a complex and unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by their sequential reaction to form the final product. The use of advanced purification techniques, such as column chromatography, is essential to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol or a sulfide.
Substitution: The imidazole ring can undergo substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
科学的研究の応用
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thioacetyl group may also play a role in binding to active sites of enzymes, thereby modulating their function . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for diverse interactions within biological systems.
類似化合物との比較
Similar Compounds
Urea derivatives: Compounds such as (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol urea derivatives have similar structural features and biological activities.
Imidazole derivatives: Other imidazole-containing compounds, such as histidine and its analogs, share the imidazole ring structure and exhibit similar chemical properties.
Uniqueness
What sets Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. The presence of both the urea and imidazole moieties provides a versatile platform for further modifications and applications in various fields.
特性
CAS番号 |
60176-50-3 |
|---|---|
分子式 |
C14H16N4O2S |
分子量 |
304.37 g/mol |
IUPAC名 |
N-(ethylcarbamoyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C14H16N4O2S/c1-2-15-13(20)17-12(19)10-21-14-16-8-9-18(14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,15,17,19,20) |
InChIキー |
YAIBAVOAJXREBH-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC(=O)CSC1=NC=CN1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
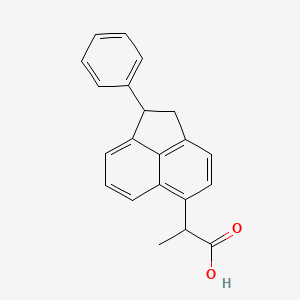

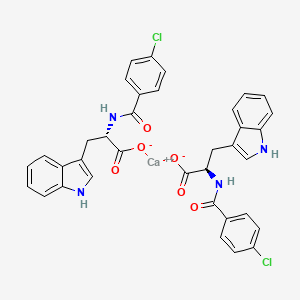
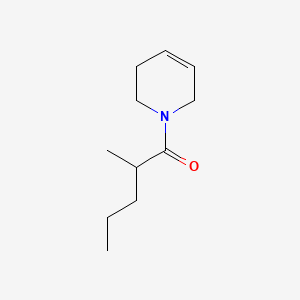
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
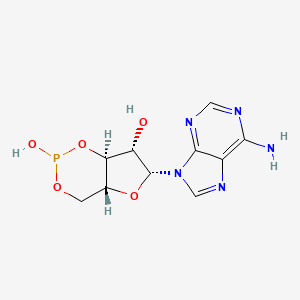
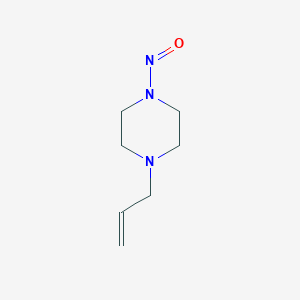
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
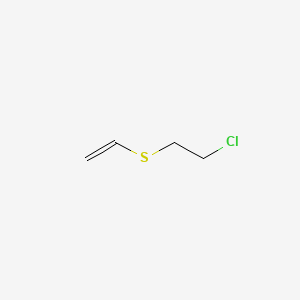
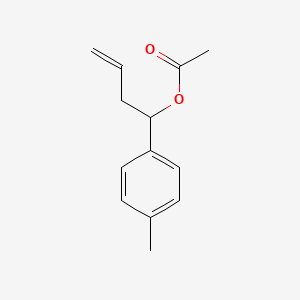
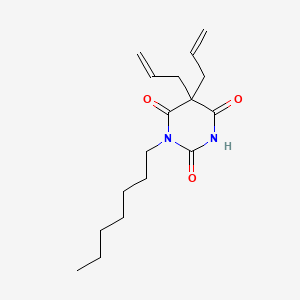
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
